molecular formula C30H28N2O7 B2928061 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866589-94-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

Numéro de catalogue B2928061
Numéro CAS: 866589-94-8
Poids moléculaire: 528.561
Clé InChI: HYAAAZHSUJQGBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This would typically include the IUPAC name, any common or trade names, and a brief overview of the compound’s known uses or significance.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Applications De Recherche Scientifique

Synthesis and Antitumor Activity

A novel series of compounds including derivatives related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide were synthesized and evaluated for their antitumor activity. These compounds showed significant broad spectrum antitumor activity, with some being more potent than the positive control 5-FU. This demonstrates the compound's potential as a basis for developing new anticancer drugs. Molecular docking studies also supported the antitumor potential of these compounds by showing similar binding modes to known antitumor agents (Al-Suwaidan et al., 2016).

Antimicrobial and Antibacterial Agents

Several studies have synthesized novel derivatives and evaluated them for antimicrobial and antibacterial activities. For instance, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest the compound and its derivatives could be effective in developing new antibacterial agents (Bhoi et al., 2015).

Antifungal Agents

Research has identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share structural similarities with the compound , as potent antifungal agents against Candida and Aspergillus species. These findings highlight the compound's potential framework for designing broad-spectrum antifungal agents, providing a basis for further investigation into its applications in treating fungal infections (Bardiot et al., 2015).

Enzyme Inhibition for Therapeutic Applications

The compound and its derivatives have been investigated for their enzyme inhibitory activities, including α-glucosidase and acetylcholinesterase inhibitors. This suggests potential applications in treating diseases like diabetes and Alzheimer's by modulating enzyme activity. The structure-activity relationship studies underscore the importance of the compound's framework in designing enzyme inhibitors (Abbasi et al., 2019).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Orientations Futures

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications for it.


Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O7/c1-17-5-6-19(11-18(17)2)29(34)22-15-32(23-14-26(37-4)25(36-3)13-21(23)30(22)35)16-28(33)31-20-7-8-24-27(12-20)39-10-9-38-24/h5-8,11-15H,9-10,16H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAAAZHSUJQGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.